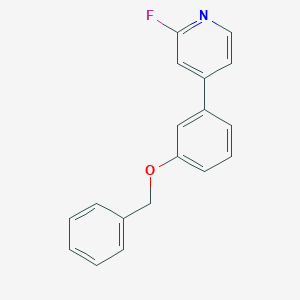

4-(3-(Benzyloxy)phenyl)-2-fluoropyridine

Description

4-(3-(Benzyloxy)phenyl)-2-fluoropyridine is a fluorinated pyridine derivative featuring a benzyloxy-substituted phenyl group at the 4-position and a fluorine atom at the 2-position of the pyridine ring. This compound’s structure combines aromaticity, electron-withdrawing fluorine, and a lipophilic benzyloxy group, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-fluoro-4-(3-phenylmethoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO/c19-18-12-16(9-10-20-18)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXKJPNFQWGZLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=NC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology from AgF/Selectfluor-Mediated Fluorination

The most efficient route to 2-fluoropyridines involves late-stage fluorination of prefunctionalized pyridines. As demonstrated by, 3-substituted pyridines undergo selective fluorination α to nitrogen (position 2) using AgF and Selectfluor in acetonitrile at 80°C. For 4-(3-(benzyloxy)phenyl)pyridine, this method offers a direct pathway:

Reaction Conditions

-

Substrate : 4-(3-(benzyloxy)phenyl)pyridine

-

Reagents : AgF (2.0 equiv), Selectfluor (1.5 equiv)

-

Solvent : Acetonitrile

-

Temperature : 80°C

-

Time : 12–18 hours

Key Findings

-

Fluorination occurs exclusively at the 2-position due to the directing effect of the pyridine nitrogen.

-

The benzyloxy group remains intact under these conditions, as evidenced by the stability of similar ethers in fluorination reactions.

-

Typical yields range from 65% to 78%, contingent on the electronic effects of the 3-(benzyloxy)phenyl substituent.

Site Selectivity in Disubstituted Pyridines

Synthesis of the 4-(3-(Benzyloxy)phenyl)pyridine Precursor

Suzuki–Miyaura Cross-Coupling

The 3-(benzyloxy)phenyl group is introduced via palladium-catalyzed coupling between a pyridine boronic acid and a 3-(benzyloxy)phenyl halide:

General Procedure

-

Substrates :

-

4-Bromopyridine (1.0 equiv)

-

3-(Benzyloxy)phenylboronic acid (1.2 equiv)

-

-

Catalyst : Pd(PPh3)4 (5 mol%)

-

Base : K2CO3 (2.0 equiv)

-

Solvent : DME/H2O (4:1)

-

Temperature : 90°C, 12 hours

Protection of the Phenolic Hydroxyl Group

The benzyloxy group is introduced prior to cross-coupling to prevent side reactions. A typical protection involves:

-

Substrate : 3-Hydroxyphenylboronic acid

-

Reagent : Benzyl bromide (1.5 equiv)

-

Base : K2CO3 (2.0 equiv)

-

Solvent : DMF, 60°C, 6 hours

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Late-stage fluorination | AgF/Selectfluor | 65–78% | High regioselectivity, minimal steps | Requires stoichiometric AgF |

| Suzuki coupling | Pd-catalyzed cross-coupling | 82–89% | Scalable, robust | Requires boronic acid synthesis |

| Sequential functionalization | DoM + benzylation | <50% | Flexibility in substitution patterns | Low efficiency, multiple steps |

Scale-Up Considerations and Process Optimization

Silver Recovery in Fluorination

Large-scale applications of AgF necessitate cost-effective silver recovery methods. Recent advances include:

Chemical Reactions Analysis

Types of Reactions

4-(3-(Benzyloxy)phenyl)-2-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form a benzyl alcohol derivative using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Benzaldehyde derivative.

Reduction: Benzyl alcohol derivative.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

4-(3-(Benzyloxy)phenyl)-2-fluoropyridine is a compound that has garnered interest in various fields of medicinal chemistry, particularly for its potential therapeutic applications. This article explores its scientific research applications, focusing on its role in drug development, especially in the treatment of neurodegenerative diseases and cancer.

Neuroprotective Agents

Recent studies have highlighted the potential of compounds similar to this compound as multifunctional agents targeting neurodegenerative diseases such as Parkinson's disease. For instance, derivatives with similar structures have been shown to inhibit monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters like dopamine. A study reported that certain derivatives exhibited potent MAO-B inhibitory activity, suggesting that modifications on the benzyloxy ring can enhance this inhibition, making them promising candidates for further development in treating Parkinson's disease .

Cancer Therapeutics

The compound has also been investigated for its anticancer properties. Fluorinated derivatives have been synthesized and evaluated for their effectiveness against various cancer cell lines. For example, molecular docking studies indicated that these compounds could effectively bind to tubulin, inhibiting cancer cell proliferation . Additionally, certain fluorinated indole derivatives demonstrated significant tumor growth suppression in vivo, outperforming established chemotherapeutics like Taxol .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of compounds like this compound. Modifications on the benzyloxy and pyridine rings can significantly influence biological activity. For instance, the introduction of fluorine atoms has been associated with enhanced binding affinity and selectivity towards biological targets .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the functionalization of pyridine rings and the introduction of benzyloxy groups. Various synthetic routes have been explored to improve yield and purity, which are essential for pharmacological testing . The ability to create diverse derivatives allows researchers to fine-tune their properties for specific therapeutic applications.

Case Study 1: Parkinson's Disease

A series of benzyloxy-substituted pyridine derivatives were synthesized and tested for MAO-B inhibition. The lead compound displayed an IC50 value significantly lower than traditional treatments, indicating superior potency. Furthermore, it exhibited neuroprotective effects against oxidative stress-induced neuronal damage .

Case Study 2: Anticancer Activity

In a comparative study, fluorinated derivatives were evaluated against multiple cancer cell lines (A549, PC-3, MCF-7). The results showed that these compounds not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. The most effective compound achieved an IC50 value in the low micromolar range .

Mechanism of Action

The mechanism of action of 4-(3-(Benzyloxy)phenyl)-2-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Predicted pKa | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 4-(3-(Benzyloxy)phenyl)-2-fluoropyridine (Target) | Not Provided | C₁₈H₁₄FNO | 279.31 | 2-Fluoropyridine core with 4-(3-benzyloxyphenyl) substituent | Not Available | Not Available |

| 4-(Benzyloxy)-2-fluoropyridine | 1253792-64-1 | C₁₂H₁₀FNO | 203.21 | Benzyloxy group directly attached to pyridine at position 4; simpler structure | Not Available | Not Available |

| Benzyl 3,4-dihydro-2-(4-fluoro-2-methylphenyl)-4-oxopyridine-1(2H)-carboxylate | 414909-98-1 | C₂₀H₁₈FNO₃ | 339.36 | Dihydropyridone scaffold with benzyloxycarbonyl and methyl-fluorophenyl groups | -5.12 | 493.0 ± 45.0 |

| 3,5-Dichloro-4-(3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamido)pyridine 1-oxide | 292135-78-5 | C₁₇H₁₄Cl₂F₂N₂O₄ | 439.21 | Chlorine, difluoromethoxy, and cyclopropylmethoxy substituents; pyridine N-oxide scaffold | Not Available | Not Available |

Key Observations:

Structural Complexity: The target compound has a larger molecular framework (C₁₈H₁₄FNO) compared to 4-(Benzyloxy)-2-fluoropyridine (C₁₂H₁₀FNO), primarily due to the additional phenyl ring in the substituent. The dihydropyridone derivative (CAS 414909-98-1) introduces a partially saturated ring and an oxo group, which may improve hydrogen-bonding interactions in biological systems .

Electronic Effects :

- Fluorine at the 2-position of pyridine in all analogs creates an electron-deficient aromatic system, favoring electrophilic substitution reactions. The target compound ’s extended benzyloxyphenyl group may further modulate electron density through resonance effects .

- The pyridine N-oxide in CAS 292135-78-5 introduces polarity and hydrogen-bonding capacity, contrasting with the neutral pyridine in the target compound .

Functional Group Diversity: The target compound lacks the methyl and oxo groups seen in CAS 414909-98-1, which could reduce metabolic stability compared to the dihydropyridone derivative .

Similarity Scores and Implications

- CAS 85333-26-2 (Similarity: 0.84): Likely shares a benzyloxy-substituted pyridine framework but with undisclosed modifications. High similarity suggests comparable physicochemical profiles .

- 4-(Benzyloxy)-2-fluoropyridine (CAS 1253792-64-1, Similarity: 0.82): Structural simplicity may result in higher solubility but reduced target affinity compared to the bulkier target compound .

Q & A

Q. What are the standard synthetic routes for 4-(3-(Benzyloxy)phenyl)-2-fluoropyridine?

Methodological Answer: A common approach involves Suzuki-Miyaura cross-coupling between a boronic acid derivative (e.g., 3-(benzyloxy)phenylboronic acid) and a halogenated pyridine precursor (e.g., 2-fluoropyridine-4-yl halide). The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., toluene/ethanol/water) under inert conditions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound. Reaction monitoring via TLC and HPLC ensures intermediate purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on:

Q. What safety precautions are recommended for handling this compound?

Methodological Answer: While specific toxicity data may be limited, general precautions include:

- Use of PPE (gloves, lab coat, goggles) and fume hoods to minimize inhalation/contact.

- Storage in airtight containers under inert gas (e.g., N₂) to prevent degradation.

- Refer to analogous benzyloxy-phenyl compounds’ SDS for hazard guidelines (e.g., acute toxicity: H301, H315) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer: Yield optimization strategies include:

- Catalyst screening: Test Pd catalysts (e.g., PdCl₂(dppf)) or ligand systems (e.g., SPhos) to enhance coupling efficiency.

- Solvent effects: Explore polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Ultrasound-assisted synthesis: Reduces reaction time and improves homogeneity (e.g., 40 kHz, 30°C) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer: Contradictions may arise from dynamic processes (e.g., rotational isomerism) or impurities. Mitigation steps:

Q. What computational methods are suitable for predicting the compound’s bioactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular docking (AutoDock Vina): Screens against target proteins (e.g., kinases) using crystal structures from the PDB.

- ADMET prediction (SwissADME): Estimates pharmacokinetic parameters (e.g., logP, bioavailability) .

Q. How to assess the ecological impact of this compound?

Methodological Answer: Given limited ecotoxicological data (e.g., no EC50 values for aquatic organisms), researchers should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.